molecular formula C8H13NO2 B14772062 (R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid

(R)-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid

Cat. No.: B14772062
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-RRKCRQDMSA-N
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Description

®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid typically involves the use of enamines derived from cyclopentanone. One common method involves the Michael reaction, where compounds of the general formula are synthesized through a series of steps involving specific reagents and conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo [3.3.0]octane: This compound shares a similar bicyclic structure but lacks the nitrogen atom.

    2-Azabicyclo [3.2.1]octane: This compound has a different ring system but also contains a nitrogen atom.

Uniqueness

®-endo-cis-2-Azabicyclo [3,3,0]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic ring system

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7+/m0/s1

InChI Key

OQHKEWIEKYQINX-RRKCRQDMSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H](N[C@@H]2C1)C(=O)O

Canonical SMILES

C1CC2CC(NC2C1)C(=O)O

Origin of Product

United States

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